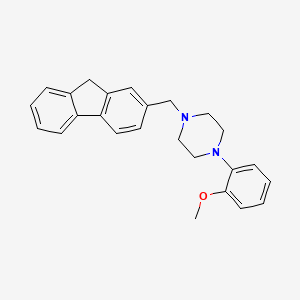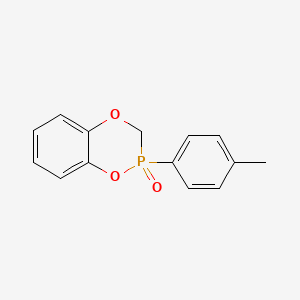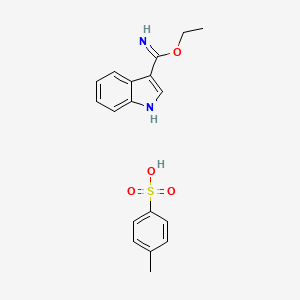
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. It has also been reported to possess potent antioxidant and anti-inflammatory properties. Furthermore, 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Wirkmechanismus
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine exerts its pharmacological effects by acting on various biochemical targets, including the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels. 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potent pharmacological activities, its ability to inhibit cancer cell growth, and its antioxidant and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For research on 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine include the development of novel derivatives with improved pharmacological activities, the investigation of its safety and efficacy in preclinical and clinical studies, and the exploration of its potential use in the treatment of various diseases, including cancer, depression, and anxiety.
Conclusion
In conclusion, 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine is a piperazine derivative that has shown promising pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the modulation of neurotransmitter levels and the binding to the sigma-1 receptor. 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been found to possess potent antioxidant and anti-inflammatory properties. However, further research is needed to explore its full potential and determine its safety and efficacy in preclinical and clinical studies.
Synthesemethoden
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been reported using various methods, including the reaction of 1-(9H-fluoren-2-ylmethyl)-4-(2-nitrophenyl)piperazine with sodium methoxide and the reduction of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine N-oxide with sodium dithionite. The latter method was found to be more efficient and produced a higher yield of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-28-25-9-5-4-8-24(25)27-14-12-26(13-15-27)18-19-10-11-23-21(16-19)17-20-6-2-3-7-22(20)23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIKVGYOJWGWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)

![2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)
![5-(2-furyl)-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5985154.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)
![1-{[1-({6-[(2-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5985166.png)
![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)